molecular formula C9H11N3O B14351992 [(E)-(Propan-2-yl)diazenyl](pyridin-4-yl)methanone CAS No. 95654-15-2

[(E)-(Propan-2-yl)diazenyl](pyridin-4-yl)methanone

Cat. No.: B14351992
CAS No.: 95654-15-2
M. Wt: 177.20 g/mol
InChI Key: BNPCQXNWPYBOKR-UHFFFAOYSA-N
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Description

(E)-(Propan-2-yl)diazenylmethanone is an organic compound that features a diazenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(Propan-2-yl)diazenylmethanone typically involves the reaction of isopropylamine with 4-pyridinecarboxaldehyde under specific conditions to form the desired diazenyl compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(E)-(Propan-2-yl)diazenylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions on the pyridine ring.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(E)-(Propan-2-yl)diazenylmethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (E)-(Propan-2-yl)diazenylmethanone exerts its effects involves interactions with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(Propan-2-yl)diazenylmethanone
  • (E)-(Propan-2-yl)diazenylmethanone
  • (E)-(Propan-2-yl)diazenylmethanone

Uniqueness

(E)-(Propan-2-yl)diazenylmethanone is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. The position of the diazenyl group on the pyridine ring can significantly affect the compound’s chemical and biological properties, making it distinct from its isomers.

Properties

CAS No.

95654-15-2

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

N-propan-2-yliminopyridine-4-carboxamide

InChI

InChI=1S/C9H11N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-7H,1-2H3

InChI Key

BNPCQXNWPYBOKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=NC(=O)C1=CC=NC=C1

Origin of Product

United States

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